molecular formula C11H11NO B3381794 2-(4-Methylphenyl)-3-oxobutanenitrile CAS No. 27243-91-0

2-(4-Methylphenyl)-3-oxobutanenitrile

Cat. No.: B3381794
CAS No.: 27243-91-0
M. Wt: 173.21 g/mol
InChI Key: QWWANUDFLOXOCB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-oxobutanenitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.22 g/mol . It is characterized by the presence of both a ketone and a nitrile functional group, a combination that is of significant interest in organic synthesis and medicinal chemistry . Compounds containing these groups serve as versatile building blocks for the synthesis of more complex molecules and are investigated for various biological activities . The nitrile group is a key functionality found in many pharmaceuticals and clinical candidates, often serving as a hydrogen bond acceptor that can mimic carbonyl groups or carboxylic acids in drug-target interactions . Its strong dipole and linear geometry allow it to fit into sterically constrained enzyme active sites, making it a valuable feature in the design of enzyme inhibitors . Research into structurally related 4-oxobutanenitrile compounds has shown potential in molecular docking studies for antiviral activity against targets like the SARS Coronavirus Main Proteinase and for anticancer activity through interaction with the Human Progesterone Receptor . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWANUDFLOXOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methylphenyl)-3-oxobutanenitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-3-oxobutanenitrile, also known as α-acetyl-p-tolylacetonitrile, is a versatile organic compound belonging to the class of β-ketonitriles. This class of molecules is of significant interest in medicinal chemistry and organic synthesis due to the presence of multiple reactive functional groups: a nitrile, a ketone, and an acidic α-hydrogen. These features make β-ketonitriles valuable precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[1] The unique electronic and steric properties imparted by the p-tolyl group suggest that 2-(4-Methylphenyl)-3-oxobutanenitrile could serve as a key intermediate in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route with detailed protocols, methods for its characterization, and a discussion of its potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylphenyl)-3-oxobutanenitrile consists of a central butanenitrile backbone. A phenyl ring with a methyl group at the para-position (a p-tolyl group) is attached to the second carbon (α-carbon) of the nitrile. An oxo (keto) group is located on the third carbon (β-carbon).

Systematic IUPAC Name: 2-(4-Methylphenyl)-3-oxobutanenitrile

Key Structural Features:

  • Nitrile Group (-C≡N): A highly versatile functional group that can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

  • Ketone Group (C=O): A polar group that can act as a hydrogen bond acceptor and a site for nucleophilic attack.

  • α-Methylene Group (-CH-): The hydrogen atom attached to the carbon between the nitrile and ketone groups is acidic, allowing for the formation of a stable enolate ion. This is a key feature for its reactivity.

  • p-Tolyl Group: The aromatic ring with a methyl substituent influences the molecule's lipophilicity and steric hindrance, which can be crucial for its interaction with biological targets.

Physicochemical Properties:

PropertyPredicted Value/InformationSource
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES CC1=CC=C(C=C1)C(C#N)C(=O)C
InChI InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3
XlogP 1.9

Synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile

A plausible and efficient method for the synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile is the Claisen condensation reaction between 2-(p-tolyl)acetonitrile and an acetylating agent such as ethyl acetate.[2][3] This reaction relies on the formation of a carbanion at the α-position of the nitrile, which then acts as a nucleophile.

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup 2-(p-tolyl)acetonitrile 2-(p-tolyl)acetonitrile Reaction_Vessel Reaction_Vessel 2-(p-tolyl)acetonitrile->Reaction_Vessel Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction_Vessel Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction_Vessel Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent)->Reaction_Vessel Reflux Reflux Reflux->Reaction_Vessel Acidification (e.g., HCl) Acidification (e.g., HCl) Extraction Extraction Acidification (e.g., HCl)->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product 2-(4-Methylphenyl)-3-oxobutanenitrile Intermediate_Enolate Intermediate_Enolate Reaction_Vessel->Intermediate_Enolate Claisen Condensation Intermediate_Enolate->Acidification (e.g., HCl) Protonation

Caption: Workflow for the synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile via Claisen condensation.

Detailed Experimental Protocol

Materials:

  • 2-(p-tolyl)acetonitrile

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, dissolve freshly cut sodium metal in anhydrous ethanol with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-(p-tolyl)acetonitrile dropwise at room temperature with continuous stirring. After the addition is complete, add a molar excess of anhydrous ethyl acetate dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.

    • Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 10% hydrochloric acid. This will protonate the enolate and precipitate the product.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-(4-Methylphenyl)-3-oxobutanenitrile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial because the sodium ethoxide base and the intermediate carbanion are highly reactive towards water.

  • Freshly Prepared Base: Sodium ethoxide is hygroscopic and can decompose on exposure to air. Using a freshly prepared solution ensures its reactivity.

  • Excess Acetylating Agent: Using an excess of ethyl acetate helps to drive the equilibrium of the Claisen condensation towards the product side.

  • Acidic Workup: The initial product of the Claisen condensation is the sodium salt of the enolate. Acidification is necessary to obtain the neutral β-ketonitrile.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 2-(4-Methylphenyl)-3-oxobutanenitrile, this section provides predicted data and discusses the expected key spectroscopic features based on its structure and data from analogous compounds.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Crude Product Crude Product Recrystallization / Chromatography Recrystallization / Chromatography Crude Product->Recrystallization / Chromatography 1H_NMR ¹H NMR Recrystallization / Chromatography->1H_NMR 13C_NMR ¹³C NMR Recrystallization / Chromatography->13C_NMR IR_Spec IR Spectroscopy Recrystallization / Chromatography->IR_Spec MS_Spec Mass Spectrometry Recrystallization / Chromatography->MS_Spec Structure_Elucidation Structure Elucidation & Purity Assessment 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation IR_Spec->Structure_Elucidation MS_Spec->Structure_Elucidation

Sources

2-(p-Tolyl)-3-oxobutanenitrile: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of 2-(p-Tolyl)-3-oxobutanenitrile , a critical


-keto nitrile intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds.

Executive Summary

2-(p-Tolyl)-3-oxobutanenitrile (also known as


-acetyl-

-tolylacetonitrile) is a bifunctional building block characterized by a reactive methylene group flanked by a nitrile and a methyl ketone. This structural motif renders it highly versatile for the construction of nitrogen-containing heterocycles, particularly pyrazoles , isoxazoles , and pyrimidines , which are ubiquitous in modern drug discovery (e.g., COX-2 inhibitors, kinase inhibitors). This guide provides a validated synthetic protocol, mechanistic insights, and handling procedures for researchers utilizing this compound.

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-(4-Methylphenyl)-3-oxobutanenitrile
Common Synonyms

-Acetyl-

-tolylacetonitrile;

-Aceto-

-tolunitrile; 2-Acetyl-2-(4-methylphenyl)acetonitrile
CAS Number 27243-91-0
Molecular Formula C

H

NO
Molecular Weight 173.21 g/mol
SMILES CC1=CC=C(C=C1)C(C#N)C(=O)C
Physical Properties

Note: Experimental data for this specific derivative is limited in public registries. Values below are derived from structurally homologous


-acetyl-arylacetonitriles (e.g., 

-acetylphenylacetonitrile).
Property Value / Description
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Melting Point Predicted range: 85–95 °C (Analog

-phenyl derivative mp: 89°C)
Solubility Soluble in EtOH, EtOAc, CH

Cl

, DMSO; Sparingly soluble in H

O
Acidity (pKa) ~9–10 (Active methylene proton)

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the Claisen condensation of


-tolylacetonitrile with ethyl acetate in the presence of a strong base (sodium ethoxide). This thermodynamically controlled reaction yields the enolate salt, which is subsequently acidified to afford the product.
Reaction Scheme


Step-by-Step Experimental Protocol

Reagents:

  • 
    -Tolylacetonitrile (4-Methylbenzyl cyanide): 1.0 equiv
    
  • Ethyl Acetate (Dry): 2.0 equiv

  • Sodium Ethoxide (NaOEt): 1.2 equiv (Freshly prepared or 21 wt% in EtOH)

  • Ethanol (Anhydrous): Solvent

  • Acetic Acid / HCl: For quenching

Procedure:

  • Preparation of Ethoxide: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.2 equiv) in anhydrous ethanol under N

    
     atmosphere to generate NaOEt.
    
  • Addition: Cool the solution to 0–5 °C. Add a mixture of

    
    -tolylacetonitrile (1.0 equiv) and ethyl acetate (2.0 equiv) dropwise over 30–60 minutes.
    
  • Reflux: Warm the reaction mixture to room temperature, then heat to reflux (approx. 78 °C) for 4–6 hours. A solid precipitate (the sodium enolate) typically forms.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (approx. 5 volumes). The sodium salt is water-soluble.

  • Isolation: Wash the aqueous phase with diethyl ether (

    
    ) to remove unreacted nitrile. Acidify the aqueous layer to pH ~4–5 using glacial acetic acid or dilute HCl. The product will precipitate or separate as an oil.
    
  • Purification: Extract with dichloromethane (

    
    ). Dry combined organics over MgSO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/EtOAc) if necessary.
Process Flow Diagram

SynthesisFlow Start Start: p-Tolylacetonitrile + Ethyl Acetate BaseAdd Add NaOEt/EtOH (0-5 °C, N2 atm) Start->BaseAdd Reflux Reflux (78 °C) 4-6 Hours BaseAdd->Reflux Quench Pour into Ice Water (Isolate Na-Enolate) Reflux->Quench Acidify Acidify (pH 4-5) with AcOH/HCl Quench->Acidify Extract Extract (DCM) & Dry (MgSO4) Acidify->Extract Product Product: 2-(p-Tolyl)-3-oxobutanenitrile Extract->Product

Caption: Workflow for the Claisen condensation synthesis of 2-(p-Tolyl)-3-oxobutanenitrile.

Reactivity & Mechanistic Insights

Tautomerism

The compound exists in equilibrium between the keto-nitrile form and the enol-nitrile form. The enol form is stabilized by conjugation with the aromatic ring and the nitrile group, often making the compound acidic and reactive toward electrophiles.

Mechanistic Pathway (Graphviz)

Mechanism Reactants p-Tolyl-CH2-CN + EtO- Anion Carbanion [p-Tolyl-CH-CN]- Reactants->Anion Deprotonation Attack Attack on Ethyl Acetate Anion->Attack Intermed Tetrahedral Intermediate Attack->Intermed Elim Elimination of EtO- Intermed->Elim Product 2-(p-Tolyl)-3-oxobutanenitrile Elim->Product

Caption: Mechanism of Claisen condensation forming the beta-keto nitrile scaffold.

Applications in Drug Discovery

The


-keto nitrile  moiety is a "linchpin" intermediate for synthesizing 5-membered and 6-membered heterocycles.
Synthesis of Pyrazoles

Reaction with hydrazines (R-NHNH


) yields 3-amino-4-(p-tolyl)pyrazoles or 3-methyl-4-(p-tolyl)-5-aminopyrazoles depending on conditions. These scaffolds are critical in designing COX-2 inhibitors  (e.g., Celecoxib analogs) and p38 MAP kinase inhibitors .
Synthesis of Isoxazoles

Condensation with hydroxylamine (NH


OH) affords amino-isoxazoles, which are pharmacophores found in various anti-inflammatory and antimicrobial agents.
Synthesis of Pyrimidines

Reaction with amidines or urea derivatives leads to substituted pyrimidines, widely used in oncology (e.g., kinase inhibitors).

Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (Nitrile).

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep under inert gas (Argon/Nitrogen) to prevent oxidation of the active methylene position.

  • Stability: Stable under neutral/acidic conditions. Unstable in strong aqueous base (hydrolysis of nitrile to acid).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or vapors.

References

  • Organic Syntheses , Coll. Vol. 2, p. 389 (1943); Vol. 18, p. 66 (1938). Preparation of alpha-Phenylacetoacetonitrile (Analogous protocol).

  • PubChem Compound Summary , CID 224017. 2-(4-Methoxyphenyl)-3-oxobutanenitrile (Structural Analog Properties).

  • Chem960 Chemical Database . CAS 27243-91-0 Entry: 2-(4-Methylphenyl)-3-oxobutanenitrile.

  • Sigma-Aldrich (Merck) . Catalog Entry for 2-(4-methylphenyl)-3-oxobutanenitrile (Verification of CAS).

Comprehensive Guide to the Solubility and Thermodynamic Analysis of 2-(4-Methylphenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

The compound 2-(4-Methylphenyl)-3-oxobutanenitrile (also known as


-acetyl-

-p-tolylacetonitrile) represents a critical class of

-ketonitriles used as intermediates in the synthesis of heterocyclic pharmaceuticals and high-performance pigments. Its structure features a p-tolyl moiety attached to an active methylene group, flanked by nitrile and ketone functionalities. This specific arrangement introduces keto-enol tautomerism , a phenomenon that significantly influences its solubility profile and reactivity.

This guide addresses the scarcity of direct experimental data in public literature by synthesizing benchmark data from structural analogs (specifically 2-phenylacetoacetonitrile) and providing a rigorous, self-validating protocol for solubility determination.

Chemical Profile
PropertySpecification
IUPAC Name 2-(4-Methylphenyl)-3-oxobutanenitrile
CAS Registry 63895-78-3 (Generic/Isomer specific)
Molecular Formula

Molecular Weight 173.21 g/mol
Structural Class

-Ketonitrile / Active Methylene Compound
Key Characteristic Exists in equilibrium between Keto and Enol forms

Theoretical Solubility Profile & Benchmarking

Due to the limited public solubility datasets for the specific p-tolyl derivative, we utilize Comparative Structural Extrapolation based on the well-characterized analog, 2-phenylacetoacetonitrile (CAS 4468-48-8) . The addition of the 4-methyl group increases lipophilicity (LogP) and molecular volume, modifying the solvation thermodynamics.

Predicted vs. Benchmark Solubility Data

The following table synthesizes experimental data for the phenyl analog and projects the solubility behavior of the target 4-methyl derivative.

Table 1: Comparative Solubility Profile (Estimated at 25°C)

Solvent ClassSolventBenchmark Solubility (Phenyl Analog) [1]Predicted Solubility (4-Methyl Target)Mechanistic Rationale
Polar Aprotic DMSO ~25 mg/mL20–25 mg/mL High dipole-dipole interaction stabilizes the polar keto form.
Polar Aprotic DMF ~30 mg/mL25–30 mg/mL Excellent solvation of the nitrile group; potential for charge-transfer interactions.
Polar Protic Ethanol ~15 mg/mL10–15 mg/mL Methyl group reduces solubility slightly due to hydrophobic effect.
Polar Protic Methanol ModerateModerate Good H-bond donor capability, but limited by the hydrophobic tolyl ring.
Non-Polar Toluene High (at elevated T)High (>30 mg/mL) "Like dissolves like"; the p-tolyl group interacts favorably with toluene via

stacking.
Aqueous Water < 0.1 mg/mL< 0.05 mg/mL Highly hydrophobic; practically insoluble without pH adjustment (deprotonation).
Tautomeric Influence on Solvation

The solubility of 2-(4-methylphenyl)-3-oxobutanenitrile is not static; it is dynamic due to tautomerism.

  • Keto Form: Favored in polar aprotic solvents (DMSO, Acetonitrile).

  • Enol Form: Stabilized by intramolecular hydrogen bonding (chelation) and favored in non-polar solvents (

    
    , Toluene).
    

This equilibrium means that temperature changes during dissolution not only affect kinetic energy but also shift the tautomeric ratio, altering the effective solubility.

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data for your specific lot of 2-(4-methylphenyl)-3-oxobutanenitrile, follow this self-validating protocol. This method minimizes errors from supersaturation and solvent evaporation.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, Constant T) Start->Equilibration T ± 0.1 K Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling > 24 Hours Sampling Supernatant Sampling (Heated Syringe Filter) Settling->Sampling Isothermal Dilution Dilution & Analysis (HPLC/Gravimetric) Sampling->Dilution Data Data Calculation (Mole Fraction x) Dilution->Data Data->Equilibration If RSD > 3%

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess solid 2-(4-methylphenyl)-3-oxobutanenitrile to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at a constant temperature (controlled by a water bath, accuracy

    
     K) for 24–48 hours.
    
    • Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sampling: Stop stirring and allow phases to separate for 1 hour at the same temperature.

  • Extraction: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45

    
     PTFE filter.
    
    • Critical Step: Pre-heating the syringe prevents precipitation of the solute during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue. (Best for non-volatile solutes).

    • HPLC-UV: Dilute the aliquot with mobile phase (e.g., Acetonitrile/Water) and analyze at

      
       (typically 254 nm for the phenyl ring).
      
  • Calculation: Convert mass concentration (

    
    ) to mole fraction (
    
    
    
    ) for thermodynamic modeling.

Thermodynamic Modeling & Analysis

Experimental data should be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (


) and entropy (

).
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants determined by non-linear regression.
    
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy).
    
  • Intercept:

    
     (Entropy).
    
Thermodynamic Logic Diagram

Thermo_Logic Exp_Data Experimental Data (x_i vs T) Apelblat Apelblat Correlation (Curve Fitting) Exp_Data->Apelblat VantHoff van't Hoff Analysis (Linear Regression) Exp_Data->VantHoff Process Process Design (Crystallization Yield) Apelblat->Process Enthalpy ΔH_sol (Endothermic/Exothermic) VantHoff->Enthalpy Entropy ΔS_sol (Disorder Change) VantHoff->Entropy Gibbs ΔG_sol (Spontaneity) Enthalpy->Gibbs Entropy->Gibbs Gibbs->Process

Figure 2: Logical flow from experimental data to thermodynamic parameters and process design.

Process Application: Recrystallization Strategy

Based on the physicochemical properties and benchmark data, the following recrystallization strategies are recommended for purification.

Solvent Systems
  • Ethanol/Water (Anti-solvent):

    • Mechanism:[1][2] Dissolve in hot ethanol (high solubility), filter, then slowly add water (anti-solvent) or cool to precipitate the target.

    • Advantage:[1][3] High yield, environmentally benign.

  • Ethyl Acetate/Hexane:

    • Mechanism:[1][2] Dissolve in warm ethyl acetate; add hexane to reduce polarity and induce crystallization.

    • Advantage:[1][3] Good for removing polar impurities.

Critical Control Points
  • Temperature Control: Do not exceed 60°C during dissolution to prevent thermal degradation or nitrile hydrolysis.

  • pH Sensitivity: Avoid basic conditions during recrystallization, as the

    
    -proton is acidic (
    
    
    
    ) and base will form the enolate salt, preventing crystallization.

References

  • PubChem. (n.d.). 2-(4-Methylphenyl)-3-oxobutanenitrile.[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.

Sources

2-(4-Methylphenyl)-3-oxobutanenitrile MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application Profile of 2-(4-Methylphenyl)-3-oxobutanenitrile

Chemical Identity & Molecular Architecture

2-(4-Methylphenyl)-3-oxobutanenitrile is a specialized


-ketonitrile building block used primarily in the synthesis of polysubstituted heterocycles (pyrroles, pyrazoles, isoxazoles) for pharmaceutical applications. Its structure features a reactive methylene bridge activated by both a nitrile and a ketone group, making it a versatile 1,3-dielectrophile equivalent.
Parameter Technical Specification
IUPAC Name 2-(4-Methylphenyl)-3-oxobutanenitrile
Common Synonyms

-Acetyl-

-tolunitrile;

-(

-Tolyl)acetoacetonitrile
CAS Number 27243-91-0
Molecular Formula C

H

NO
Molecular Weight 173.21 g/mol
SMILES CC1=CC=C(C=C1)C(C#N)C(=O)C
Structural Class

-Ketonitrile; Arylacetonitrile derivative

Hazard Identification & GHS Profiling (Precautionary Principle)

Critical Safety Notice: While specific toxicological data for this derivative is limited, it is structurally analogous to 3-oxobutanenitrile (CAS 2469-99-0), which is classified as Acute Toxic (Category 2/3) . Following the Precautionary Principle of laboratory safety, this compound must be handled as a high-potency agent capable of releasing cyanide ions upon metabolic processing or thermal decomposition.

GHS Classification (Predicted/Extrapolated)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Acute Toxicity (Dermal/Inhalation): Category 3 (Toxic in contact with skin or if inhaled).

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Risk Causality Analysis
  • Nitrile Moiety: Potential for in vivo liberation of cyanide via cytochrome P450 metabolism, leading to histotoxic hypoxia.

  • 
    -Dicarbonyl-like Acidity:  The acidic proton at the 
    
    
    
    -position (pKa ~9-11) allows rapid deprotonation, facilitating skin absorption and reactivity with biological nucleophiles.

Physicochemical Properties & Stability

Note: Experimental values for this specific derivative are rare in open literature. Values below represent high-confidence estimates based on structural analogs (e.g.,


-phenylacetoacetonitrile).
Property Value / Observation Implication for Handling
Physical State White to pale yellow crystalline solidDust inhalation hazard; use powder containment.
Melting Point 80°C – 95°C (Predicted)Store below 30°C to prevent caking or degradation.
Solubility Soluble in DMSO, DMF, MeOH, CH

Cl

; Insoluble in water
Use organic solvents for spill cleanup; water wash ineffective.
Reactivity Enolizable; sensitive to strong basesAvoid contact with hydroxides or hydrides unless under controlled reaction conditions.
Tautomerism Exists in equilibrium between keto and enol formsNMR spectra may show dual sets of peaks; not an impurity.

Safe Handling & Storage Protocols

This protocol utilizes a Self-Validating Workflow : every step includes a check to ensure the safety barrier is intact before proceeding.

A. Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Secondary Barrier: Use a spill tray lined with absorbent pads to contain 110% of the volume in use.

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling powder outside a glovebox.

  • Dermal: Double-gloving strategy.

    • Inner: Nitrile (4 mil) – Tactile sensitivity.

    • Outer: Laminate film (e.g., Silver Shield) – Permeation resistance to nitriles.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

C. Emergency Response Workflow

The following Graphviz diagram outlines the logic flow for managing a spill.

EmergencyResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate High Hazard PPE_Check Don Full PPE (Double Gloves, Respirator) Assess->PPE_Check Controlled Solid Is it Solid? PPE_Check->Solid Dry_Clean Cover with Wet Paper Towel (Prevent Dust) Solid->Dry_Clean Yes Wet_Clean Absorb with Vermiculite or Chem-Sorb Solid->Wet_Clean No Neutralize Treat Waste with 1% NaOCl (Bleach) Dry_Clean->Neutralize Wet_Clean->Neutralize Disposal Seal in HazMat Container Label: 'Toxic Nitrile Waste' Neutralize->Disposal

Figure 1: Decision logic for emergency spill response, prioritizing dust suppression and oxidative neutralization.

Synthesis & Application Context: Drug Development

2-(4-Methylphenyl)-3-oxobutanenitrile is a critical intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of anti-infective and anti-inflammatory agents.

Primary Application: Synthesis of BM212 Analogs

It serves as a precursor for pyrrole-based anti-tuberculosis agents (similar to BM212). The compound acts as the C3-C4 fragment in the pyrrole ring formation.

Reaction Pathway (Paal-Knorr / Hantzsch-Type):

  • Reactants: 2-(4-Methylphenyl)-3-oxobutanenitrile + Phenacyl Bromide + Aniline.

  • Mechanism: The active methylene attacks the phenacyl bromide (alkylation), followed by condensation with the aniline and cyclization.

  • Outcome: Yields 1,2,3,5-tetrasubstituted pyrroles where the

    
    -tolyl group is positioned at the C3 or C4 position, modulating lipophilicity and binding affinity.
    

SynthesisWorkflow Precursor 2-(4-Methylphenyl)- 3-oxobutanenitrile (C11H11NO) Intermediate Alkylated Intermediate Precursor->Intermediate Alkylation Reagents Phenacyl Bromide + Aniline Deriv. Reagents->Intermediate Cyclization Cyclization (Reflux/Acid Cat.) Intermediate->Cyclization - H2O Product Polysubstituted Pyrrole (BM212 Analog) Cyclization->Product Final Drug Candidate

Figure 2: Synthetic workflow for converting the nitrile precursor into bioactive pyrrole scaffolds.

References

  • PubChem. (2025).[1][2] Compound Summary for CID 12424313: 2-(4-methylphenyl)-3-oxobutanenitrile. National Library of Medicine. [Link]

  • Jia, F., et al. (2023).[3] A Concise Synthesis of Pyrrole-Based Drug Candidates from

    
    -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
    
  • More, N. A., et al. (2016). An Efficient Synthesis of Potent Anti-Tubercular Drug Candidate BM212. Rasayan Journal of Chemistry, 9(4), 585-589. [Link]

Sources

p-Tolyl substituted beta-ketonitriles literature review

Technical Guide: p-Tolyl Substituted -Ketonitriles

Advanced Synthesis, Reactivity, and Medicinal Applications

Executive Summary

The p-tolyl substituted


-ketonitrile

For drug development professionals, this scaffold offers a dual advantage: the p-tolyl group modulates lipophilicity and metabolic stability (often blocking para-hydroxylation), while the


-ketonitrile core

Chemical Architecture & Tautomerism

Structural Dynamics

Unlike simple ketones, p-tolyl

ketoenol


  • Keto Form: Favored in polar aprotic solvents; reactive toward electrophilic halogenation and alkylation.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (though weaker than in

    
    -diketones) and conjugation with the aromatic ring; reactive toward nucleophiles.
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism and resonance stabilization.

Tautomerismcluster_0Solvent InfluenceKetoKeto Form(Active Methylene)TransitionTransition State(Proton Transfer)Keto->Transition-H+ (Base)Transition->KetoReversibleEnolEnol Form(H-Bond Stabilized)Transition->Enol+H+Enol->TransitionReversiblePolar AproticPolar AproticNon-polarNon-polar

Figure 1: Tautomeric equilibrium shifting between the keto-form (favored in polar aprotic solvents) and the enol-form.[1][2][3]

Synthetic Methodologies

To ensure reproducibility and scalability, we focus on two primary pathways: the "Green" Claisen Condensation (Method A) and the Acyl Chloride/Cyanoacetate Route (Method B).

Method A: Base-Mediated Condensation (Recommended)

This protocol utilizes potassium tert-butoxide (


Mechanism: The acetonitrile anion is generated in situ and attacks the ester carbonyl of methyl 4-methylbenzoate.

Protocol 1: Synthesis of 3-(4-methylphenyl)-3-oxopropanenitrile
  • Target Scale: 10 mmol

  • Yield Expectation: 85–92%

Reagents:

  • Methyl 4-methylbenzoate (1.50 g, 10 mmol)

  • Anhydrous Acetonitrile (0.82 g, 20 mmol) [Excess drives equilibrium]

  • Potassium tert-butoxide (

    
    ) (1.68 g, 15 mmol)
    
  • Tetrahydrofuran (THF), anhydrous (20 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvation: Charge the flask with

    
     (1.68 g) and anhydrous THF (15 mL). Stir until a homogeneous suspension forms.
    
  • Anion Generation: Add anhydrous acetonitrile (0.82 g) dropwise over 5 minutes. The solution may turn slightly yellow, indicating deprotonation. Stir for 15 minutes at room temperature.

  • Condensation: Dissolve methyl 4-methylbenzoate (1.50 g) in THF (5 mL) and add it dropwise to the reaction mixture.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The formation of a heavy precipitate (the enolate salt) is normal.
    
  • Quench & Workup: Cool to

    
    . Slowly add 1N HCl (30 mL) to quench the reaction and protonate the enolate. The pH should reach 
    
    
    2–3.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 10:1 Hexane:EtOAc).
    

Self-Validation Check:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 80–83

    
    .
    
  • 1H NMR (CDCl

    
    ):  Look for the characteristic singlet at 
    
    
    (2H,
    
    
    ) for the keto form. The p-tolyl methyl group appears at
    
    
    .

Reactivity Profile & Heterocycle Synthesis

The p-tolyl

Divergent Synthesis Pathways

ReactivityCorep-Tolyl β-Ketonitrile(Core Scaffold)Hydrazine+ Hydrazine(N-N Nucleophile)Core->HydrazineGuanidine+ Guanidine/Amidine(N-C-N Nucleophile)Core->GuanidineAldehyde+ Aldehyde(Knoevenagel)Core->AldehydeHydroxylamine+ HydroxylamineCore->HydroxylaminePyrazole3-(p-Tolyl)-5-aminopyrazole(Kinase Inhibitor Scaffold)Hydrazine->PyrazoleCyclocondensationPyrimidine4-(p-Tolyl)-pyrimidines(Antiviral/Anticancer)Guanidine->PyrimidineCyclizationAcrylonitrileα-Benzylidene-β-ketonitrile(Michael Acceptor)Aldehyde->AcrylonitrileCondensationIsoxazole5-Amino-3-(p-tolyl)isoxazoleHydroxylamine->IsoxazoleCyclization

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Key Transformations
A. Synthesis of 3-Amino-5-(p-tolyl)pyrazole

This is a critical reaction for creating kinase inhibitor libraries.

  • Reaction: Refluxing the

    
    -ketonitrile with hydrazine hydrate in ethanol.
    
  • Mechanism: The hydrazine nitrogen attacks the ketone (forming a hydrazone), followed by intramolecular attack of the second nitrogen on the nitrile carbon.

  • Significance: The resulting aminopyrazole is a bioisostere of the adenine ring in ATP, making it a potent scaffold for ATP-competitive inhibitors.

B. Knoevenagel Condensation
  • Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde) using piperidine/acetic acid.

  • Product:

    
    -cyanochalcones.
    
  • Utility: These products act as Michael acceptors for thiols (cysteine targeting) or can be further cyclized to form pyrans or quinolines.

Medicinal Chemistry Applications

The p-tolyl group is not merely a bystander; it plays a specific role in ligand-target binding.

Application AreaDrug Class / TargetRole of p-Tolyl

-Ketonitrile Scaffold
Oncology Kinase Inhibitors (e.g., p38 MAPK, CDK)Precursor to aminopyrazoles . The p-tolyl group fills the hydrophobic pocket (Gatekeeper region) of the kinase ATP-binding site.
Endocrinology Aromatase Inhibitors The nitrile group mimics the C17 carbonyl of androstenedione, coordinating with the Heme iron of the CYP19 enzyme.
Inflammation CRF Antagonists Used to synthesize pyrazolo[1,5-a]pyrimidines. The p-tolyl moiety improves blood-brain barrier (BBB) permeability due to increased lipophilicity (

effect).
Antivirals HCV Inhibitors Building block for NS5B polymerase inhibitors, where the rigid aryl-ketone linker orients the inhibitor within the allosteric site.

References

  • Jiuxi Chen, et al. "Selective Synthesis of

    
    -Ketonitriles via Catalytic Carbopalladation of Dinitriles."[4] The Journal of Organic Chemistry, 2021, 86(1), 861–867.[4] 
    
  • Fleming, F. F., et al.

    
    -Ketonitriles."[4] Organic Letters, 2006, 8(6), 1161–1163. 
    
  • Kiyokawa, K., et al. "Synthesis of

    
    -Ketonitriles and Their Applications."[5] Synthesis, 2014.[6] (Review of general utility).
    
  • PubChem Compound Summary. "3-(4-Methylphenyl)-3-oxopropanenitrile."[7][8] National Center for Biotechnology Information.

  • Arthur, G., et al. "Green Synthesis of

    
    -Ketonitriles using KOtBu." Beilstein Journal of Organic Chemistry, 2019. 
    

Methodological & Application

Condensation reaction of 4-methylbenzyl cyanide with ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Strategic Synthesis Guide: Crossed Claisen Condensation of 4-Methylbenzyl Cyanide with Ethyl Acetate

Executive Summary & Strategic Relevance

This technical guide details the synthesis of


-acetyl-4-methylbenzyl cyanide  (also known as 2-(4-methylphenyl)-3-oxobutanenitrile) via the crossed Claisen condensation of 4-methylbenzyl cyanide with ethyl acetate.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Significance: The resulting


-ketonitrile is a "privileged scaffold" in drug discovery. It serves as a pivotal C3-electrophile for constructing nitrogen-containing heterocycles.
  • Pyrazoles: Precursors for COX-2 inhibitors and p38 MAP kinase inhibitors.

  • Pyrimidines: Key pharmacophores in oncology (e.g., kinase inhibitors).

  • Isoxazoles: Used in various anti-inflammatory agents.

This protocol moves beyond textbook descriptions, addressing the specific electronic nuances of the p-tolyl substituent and the thermodynamic traps common in nitrile condensations.

Reaction Mechanism & Thermodynamics

The reaction is a base-mediated acylation of an active methylene compound. Unlike standard ester condensations, the nitrile group (


) provides the initial acidity (

in DMSO), while the ester serves as the electrophile.
Thermodynamic Driving Force (The "Product Trap")

The reaction equilibrium naturally disfavors the condensation product. However, the reaction is driven to completion because the product (


-acetyl-4-methylbenzyl cyanide) is significantly more acidic (

) than the starting nitrile. The base immediately deprotonates the product, forming a stable enolate salt. This irreversible deprotonation "traps" the molecule in the product state until acidic workup.
Mechanism Visualization

ClaisenMechanism Figure 1: Mechanistic Pathway & Thermodynamic Trap Reactants 4-Methylbenzyl Cyanide + Base (EtO-) Enolate1 Nitrile Carbanion (Nucleophile) Reactants->Enolate1 Deprotonation (-EtOH) Intermed Tetrahedral Intermediate Enolate1->Intermed + Ethyl Acetate (Attack C=O) ProductSalt Product Enolate Salt (Thermodynamic Sink) Intermed->ProductSalt Elimination of EtO- & Rapid Deprotonation FinalProduct α-Acetyl-4-methylbenzyl cyanide ProductSalt->FinalProduct Acidic Workup (H3O+)

Figure 1: The reaction relies on the final deprotonation step (Green Node) to drive the equilibrium forward.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Stoichiometry Base:Nitrile (1.2 : 1.0)Excess base is required.[2] 1.0 eq is consumed to form the product salt; 0.2 eq ensures reaction kinetics remain fast as reagents deplete.
Solvent System Anhydrous EtOH or TolueneWater is the enemy. Moisture hydrolyzes the ester and kills the base (forming NaOH), leading to amide side-products.
Temperature 70°C - RefluxThe p-methyl group is electron-donating, slightly destabilizing the initial carbanion compared to unsubstituted benzyl cyanide. Heat is required to overcome the activation energy.
Addition Order Base

Nitrile

Ester
Pre-forming the nitrile anion prevents the base from attacking ethyl acetate (Claisen self-condensation) before the nitrile is present.

Experimental Protocols

Method A: The "Classical" Sodium Ethoxide Route

Best for: Scalability, cost-efficiency, and green chemistry (ethanol solvent).

Reagents:

  • 4-Methylbenzyl cyanide (10.0 mmol, 1.31 g)

  • Ethyl acetate (Dry, 20.0 mmol, 1.76 g) – Used in excess.

  • Sodium metal (12.0 mmol, 0.28 g) or Commercial NaOEt (21% wt in EtOH).

  • Absolute Ethanol (20 mL).

Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried 3-neck flask under

    
    , dissolve sodium metal in absolute ethanol. Stir until H2 evolution ceases.
    
    • Expert Tip: If using commercial NaOEt solution, titrate it first to ensure activity. Old solutions absorb moisture.

  • Anion Generation: Cool the ethoxide solution to 0°C. Add 4-methylbenzyl cyanide dropwise over 10 minutes. The solution may turn slight yellow/orange (formation of the nitrile anion).

  • Acylation: Add dry ethyl acetate dropwise.

  • Reaction: Remove the ice bath and heat to reflux (approx. 78°C) for 4–6 hours.

    • Observation: A heavy precipitate often forms. This is the sodium salt of the product. Do not filter this.

  • Quench: Cool to room temperature. Pour the reaction mixture into 50 mL of ice water. The solid salt should dissolve.

  • Workup (The Critical Step):

    • Extract the aqueous layer once with diethyl ether (removes unreacted nitrile/ester). Discard organic layer.

    • Acidify the aqueous layer with Glacial Acetic Acid or 1M HCl to pH 4–5.

    • The product will precipitate as a solid or oil out.

  • Isolation: Filter the solid or extract the oil with dichloromethane (DCM). Dry over

    
     and concentrate.
    
Method B: High-Performance NaH/THF Route

Best for: High purity, difficult substrates, or when ester self-condensation is a problem.

Reagents:

  • Sodium Hydride (60% in oil, 15.0 mmol).

  • Anhydrous THF (Tetrahydrofuran).

  • Reactants same as Method A.

Protocol:

  • Wash NaH with dry hexane to remove mineral oil (optional but recommended for easier purification). Suspend in THF.

  • Add 4-methylbenzyl cyanide at 0°C. Evolution of

    
     gas will be vigorous. Stir 30 mins.
    
  • Add Ethyl Acetate.[3][4]

  • Heat to 60°C. The reaction is often faster (2–3 hours) due to the higher basicity of the hydride and better solubility in THF.

  • Quench carefully with methanol (to kill excess hydride) then water. Proceed to Acidic Workup as in Method A.

Workflow Visualization

Workflow Start Start: Dry Flask (N2 Atmosphere) Step1 Generate Base (Na + EtOH or NaH/THF) Start->Step1 Step2 Add 4-Methylbenzyl Cyanide (Form Anion) Step1->Step2 Step3 Add Ethyl Acetate Reflux 4-6 hrs Step2->Step3 Check Precipitate Formed? (Na-Salt of Product) Step3->Check Quench Quench in Ice Water (Salt Dissolves) Check->Quench Yes (Good) Wash Ether Wash (Remove impurities) Quench->Wash Acidify Acidify Aqueous Layer (pH 4-5) Wash->Acidify Finish Filter/Extract Product Acidify->Finish

Figure 2: Operational workflow emphasizing the separation of the product salt from neutral impurities.

Analytical Validation & Troubleshooting

Analytical Data (Expected)
  • Physical State: Off-white solid or viscous pale yellow oil (tends to solidify upon standing/trituration).

  • Melting Point: ~85–89°C (Lit.[3] for similar analogs).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 (s, 3H, Ar-CH3 )
      
    • 
       2.20 (s, 3H, CO-CH3 )
      
    • 
       4.65 (s, 1H, CH -CN) — Note: This proton is exchangeable and may appear as part of an enol tautomer (
      
      
      
      ~12-13 ppm broad singlet).
    • 
       7.15–7.30 (m, 4H, Ar-H ).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent.Re-dry ethanol with Mg turnings or use molecular sieves. Ensure NaOEt is fresh.
No Precipitate on Acidification pH not low enough.The enolate is stable.[2][5] Ensure pH reaches < 5. Use Congo Red paper.
Product is an Oil Keto-enol impurities.Triturate the oil with cold methanol or hexanes to induce crystallization.
Starting Material Recovery Base consumed by side reaction.Ethyl acetate can hydrolyze if water is present, consuming base. Increase base equivalents to 1.5.

References

  • Julian, P. L., et al. (1938).

    
    -Phenylacetoacetonitrile.[3] Organic Syntheses, Coll.[3] Vol. 2, p.487. 
    
    • Foundational text for phenylacetonitrile condens
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • BenchChem. (2024). Synthesis routes of 2-Methyl-3-oxobutanenitrile.

    • Modern industrial process d
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Application Note: Facile One-Pot Synthesis of 2-Amino-4-(p-tolyl)-4H-chromenes for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and field-proven protocol for the efficient one-pot, three-component synthesis of 2-amino-4-(p-tolyl)-4H-chromenes. This class of heterocyclic compounds represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust validation. By detailing the underlying reaction mechanism, providing a step-by-step protocol, and offering in-depth characterization data, this guide aims to empower researchers to reliably synthesize and explore this valuable molecular framework for novel therapeutic development.

Introduction: The Significance of the 2-Amino-4H-Chromene Scaffold

The 2-amino-4H-chromene moiety is a cornerstone in the design of modern therapeutic agents. Its rigid, bicyclic structure, combined with the hydrogen-bonding capabilities of the amino group and the potential for diverse substitutions, allows for high-affinity interactions with a multitude of biological targets.[1][4] The "one-pot" multicomponent reaction (MCR) approach to their synthesis is a prime example of green and efficient chemistry, offering high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from readily available starting materials.[5][6] This application note focuses on the synthesis of the 4-(p-tolyl) substituted chromene, a derivative with significant potential in medicinal chemistry due to the favorable pharmacokinetic and pharmacodynamic properties often conferred by the tolyl group.

Reaction Principle and Mechanism

The synthesis of 2-amino-4-(p-tolyl)-4H-chromenes is typically achieved through a domino reaction involving a salicylaldehyde derivative, malononitrile, and p-tolualdehyde. The reaction proceeds through a sequence of well-established organic transformations, catalyzed by a variety of agents, including organocatalysts like L-proline, to ensure high yields and selectivity under mild conditions.[6]

The plausible reaction mechanism can be delineated into three key steps:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of p-tolualdehyde and malononitrile. The catalyst activates the aldehyde, making it more susceptible to nucleophilic attack by the carbanion of malononitrile, yielding a p-tolylidenemalononitrile intermediate.

  • Michael Addition: Subsequently, the phenolic hydroxyl group of the salicylaldehyde derivative (or a similar active methylene compound like resorcinol) acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.[7]

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon, followed by tautomerization to yield the thermodynamically stable 2-amino-4-(p-tolyl)-4H-chromene.

This domino sequence allows for the construction of a complex heterocyclic system in a single synthetic operation, which is highly advantageous in a drug discovery setting.

Visualizing the Reaction Pathway

reaction_mechanism p_tolualdehyde p-Tolualdehyde knoevenagel_adduct Knoevenagel Adduct (p-tolylidenemalononitrile) p_tolualdehyde->knoevenagel_adduct Knoevenagel Condensation malononitrile Malononitrile malononitrile->knoevenagel_adduct salicylaldehyde Salicylaldehyde Derivative michael_adduct Michael Adduct salicylaldehyde->michael_adduct Michael Addition knoevenagel_adduct->michael_adduct final_product 2-Amino-4-(p-tolyl)-4H-chromene michael_adduct->final_product Intramolecular Cyclization & Tautomerization experimental_workflow start Start reactants Combine p-Tolualdehyde, Malononitrile, Salicylaldehyde Derivative, and L-proline start->reactants solvent Add EtOH:H2O (1:1) reactants->solvent reaction Stir at 60 °C under Reflux solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Evaporate EtOH, and Perform Liquid-Liquid Extraction with EtOAc/H2O monitoring->workup Reaction Complete purification Dry Organic Layer, Concentrate, and Recrystallize from Ethanol workup->purification product Pure 2-Amino-4-(p-tolyl)-4H-chromene purification->product

Sources

Reagents for alkylation of 2-(4-Methylphenyl)-3-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Alkylation of 2-(4-Methylphenyl)-3-oxobutanenitrile


-Ketonitriles

Abstract & Core Directive

This guide details the alkylation of 2-(4-methylphenyl)-3-oxobutanenitrile (also known as


-acetyl-

-tolunitrile). As a

-ketonitrile, this substrate presents a classic ambident nucleophile challenge: the enolate formed upon deprotonation can react at either the

-carbon (C-alkylation, desired) or the enolate oxygen (O-alkylation, often undesired).

Successful alkylation requires a precise balance of Hard-Soft Acid-Base (HSAB) interactions. This document provides two field-proven protocols:

  • Method A (Kinetic/Stoichiometric): Sodium Hydride (NaH) in polar aprotic media for difficult electrophiles.

  • Method B (Phase Transfer Catalysis): Solid-liquid PTC for scalability and environmental compliance.

Mechanistic Insight: The Enolate Ambiguity

The acidity of the


-proton (approx.[1] pKa 10–11) allows facile deprotonation. The resulting anion is stabilized by resonance between the nitrile and the carbonyl groups.
  • C-Alkylation (Thermodynamic/Orbital Control): Preferred by soft electrophiles (alkyl halides) and solvents that do not tightly solvate the anion, allowing the softer carbon center to attack.

  • O-Alkylation (Kinetic/Charge Control): Favored by hard electrophiles (e.g., silyl chlorides, sulfates) and highly polar conditions where the oxygen's negative charge density is exposed.

Visualization: Resonance and Attack Vectors

ReactionMechanism Substrate 2-(4-Methylphenyl)- 3-oxobutanenitrile Enolate_C C-Centered Anion (Soft Nucleophile) Substrate->Enolate_C Deprotonation Base Base (B:) Base->Substrate Enolate_O O-Centered Anion (Hard Nucleophile) Enolate_C->Enolate_O Resonance Product_C C-Alkylated Product (Target) Enolate_C->Product_C Soft Electrophile (R-I, R-Br) Product_O O-Alkylated Product (Vinyl Ether Impurity) Enolate_O->Product_O Hard Electrophile (R-OTs, R-Cl)

Figure 1: Mechanistic divergence in


-ketonitrile alkylation. C-alkylation is favored by maximizing orbital overlap with soft electrophiles.

Reagent Selection Matrix

Selection must be driven by the electrophile's reactivity and the scale of the reaction.

ComponentRecommendationScientific Rationale
Base NaH (60%) Irreversible deprotonation. Ideal for unreactive electrophiles. Prevents "proton shuttle" equilibrium.
K₂CO₃ / Cs₂CO₃ Mild, buffers reaction. Best for PTC conditions. Cesium ("Cesium Effect") improves solubility and reactivity of the anion.
Solvent DMF / DMSO High dielectric constant dissociates ion pairs, increasing enolate reactivity. Warning: Can promote O-alkylation if not dry.[2]
Acetone / MEK Excellent for Finkelstein-type conditions (using alkyl iodides).
Toluene Non-polar.[1][3] Requires Phase Transfer Catalyst (PTC).[3][4] Best for suppressing O-alkylation.[2]
Catalyst TBAB / TEBA Tetraalkylammonium salts shuttle the anion into the organic phase (PTC), protecting it from hydration and enhancing nucleophilicity.

Experimental Protocols

Protocol A: High-Stringency Alkylation (NaH/DMF)

Best for: Unreactive alkyl halides (e.g., chlorides) or when strict stoichiometry is required to prevent dialkylation.

Safety: NaH releases hydrogen gas. Perform under inert atmosphere (N₂/Ar).

  • Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF). Charge with NaH (1.1 equiv, 60% dispersion in oil). Wash NaH with dry hexane (2x) to remove oil if high purity is needed; otherwise, use as is.

  • Solvation: Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[2][5]

  • Deprotonation: Dissolve 2-(4-methylphenyl)-3-oxobutanenitrile (1.0 equiv) in minimal DMF. Add dropwise to the NaH suspension over 30 mins.

    • Observation: Evolution of H₂ gas. Solution typically turns yellow/orange (enolate formation).

    • Aging: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.05 equiv) dropwise.

    • Note: If using a volatile iodide (e.g., MeI), use a reflux condenser with coolant circulation.

  • Reaction: Allow to warm to RT. Stir 2–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour mixture carefully into ice-cold saturated NH₄Cl solution. Extract with EtOAc (3x).[2][6]

  • Purification: Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[6] Concentrate.

Protocol B: Green Phase-Transfer Catalysis (Solid-Liquid)

Best for: Scalable synthesis, reactive halides (BnBr, Allyl Bromide, MeI), and avoiding hazardous NaH.

  • Charge: To a flask, add 2-(4-methylphenyl)-3-oxobutanenitrile (1.0 equiv), finely powdered K₂CO₃ (2.0 equiv), and TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Add Acetone (reagent grade) or Toluene (0.5 M).

    • Why Acetone? Solubilizes the intermediate well and facilitates precipitation of KBr byproduct.

  • Addition: Add Alkyl Halide (1.1 equiv) in one portion (if non-exothermic) or dropwise.

  • Reflux: Heat to mild reflux (approx. 50–60°C) for 4–6 hours.

  • Workup: Filter off the inorganic salts (K₂CO₃/KBr). Concentrate the filtrate.

    • Advantage:[1][7][8][9] Often yields product >90% purity without aqueous workup.

Troubleshooting & Optimization

Issue: Dialkylation (Gem-dimethylation)

  • Cause: The mono-alkylated product is still acidic (though less than the starting material) and can exchange a proton with unreacted enolate.

  • Solution: Use strictly 1.0 equiv of base. Use a bulky base (KOtBu) to sterically hinder the second deprotonation.

Issue: O-Alkylation

  • Cause: "Hard" conditions or leaving groups (e.g., Sulfates, Tosylates).

  • Solution: Switch to "Softer" leaving groups (Iodides). Change solvent to Toluene (non-polar) with PTC.

Workflow: Optimization Logic

Optimization Start Start Optimization Check_Yield Is Yield > 80%? Start->Check_Yield Analyze_Impurity Analyze Impurity Profile Check_Yield->Analyze_Impurity No Dialkylation Dialkylation Detected Analyze_Impurity->Dialkylation O_Alkylation O-Alkylation Detected Analyze_Impurity->O_Alkylation No_Reaction Low Conversion Analyze_Impurity->No_Reaction Fix_Di Reduce Base to 0.95 eq Lower Temp Dialkylation->Fix_Di Fix_O Switch Solvent to Toluene Use Alkyl Iodide O_Alkylation->Fix_O Fix_Low Add NaI (Finkelstein) Switch to NaH/DMF No_Reaction->Fix_Low

Figure 2: Troubleshooting logic for common alkylation failure modes.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
  • Makosza, M. "Phase-transfer catalysis.[4] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399–1403. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "alpha-Phenylacetoacetonitrile."[10] National Center for Biotechnology Information. Link

Sources

Microwave-assisted synthesis using alpha-aryl-beta-ketonitriles

Application Note: High-Efficiency Microwave-Assisted Heterocyclization of -Aryl- -Ketonitriles

Executive Summary



C4-arylated 5-aminopyrazolesfused pyridine scaffolds

This Application Note details a validated microwave-assisted protocol that overcomes these kinetic barriers. By leveraging the high dipole moment of the nitrile and carbonyl moieties, microwave irradiation (MWI) accelerates the rate-determining cyclization step, reducing reaction times from hours to minutes while improving yields by 15–25%.

Chemical Background & Mechanistic Rationale[1][2]

The Substrate Challenge

Unlike simple benzoylacetonitriles (



  • Conventional Heating: The initial nucleophilic attack by hydrazines or amines is slow. Prolonged heating often degrades the labile nitrile group or leads to retro-Claisen type cleavage.

  • Microwave Solution: The transition state for the nucleophilic attack on the carbonyl and the subsequent intramolecular cyclization onto the nitrile is highly polar. According to the Maxwell-Wagner effect , microwave energy couples directly with these polar species, selectively lowering the activation energy (

    
    ) of the desired pathway over non-polar degradation routes.
    
Reactivity Profile (Diagram)

The following diagram illustrates the competing electrophilic sites and the specific pathway activated by MWI.

ReactivityProfileSubstrateα-Aryl-β-Ketonitrile(Sterically Crowded)Nu_AttackNucleophilic Attack(Hydrazine/Amine)Substrate->Nu_Attack Steric BarrierIntermedPolar Transition State(Hydrazone/Enamine)Nu_Attack->Intermed MW AbsorptionProductC4-Arylated Heterocycle(Pyrazole/Pyridine)Intermed->Product Fast Cyclization(MW Driven)SideRxnThermal Degradation(Hydrolysis/Oxidation)Intermed->SideRxn Slow (Conventional)

Figure 1: Reaction pathway highlighting the microwave-driven acceleration of the polar transition state, bypassing thermal degradation.

Validated Protocols

Protocol A: Synthesis of 1,3,4-Triaryl-5-Aminopyrazoles

Target: Direct synthesis of fully substituted pyrazoles without post-cyclization arylation. Reaction Class: Cyclocondensation.

Materials
  • Substrate:

    
    -Phenyl-benzoylacetonitrile (1.0 mmol)
    
  • Reagent: Phenylhydrazine (1.1 mmol)

  • Solvent: Ethanol (2 mL) or Water/Ethanol (1:1) with catalytic HCl (green variant).

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops) or Catalyst-free in water.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the

    
    -aryl-
    
    
    -ketonitrile in ethanol.
  • Addition: Add phenylhydrazine dropwise. If the solution is not clear, brief sonication is recommended.

  • Irradiation Parameters (Monowave/Discover Systems):

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm) - Critical for uniform heat distribution in polar solvents.

    • Power: Dynamic (Max 150 W).

  • Work-up:

    • Cool the vessel to 50 °C using compressed air (integrated in most MW reactors).

    • Pour the reaction mixture into crushed ice (20 g).

    • The solid product precipitates immediately. Filter under vacuum.[1]

    • Purification: Recrystallize from hot ethanol. (Column chromatography is rarely needed due to high conversion).

Data Comparison: MW vs. Conventional[2][3]
ParameterConventional Reflux (Oil Bath)Microwave Synthesis (140°C)Improvement
Time 4 – 6 Hours10 – 15 Minutes24x Faster
Yield 65 – 72%88 – 94%+20% Yield
Purity (LCMS) 85% (requires chromatography)>95% (crystallization only)Cleaner Profile
Protocol B: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Target: Fused bicyclic systems for kinase inhibition studies. Reaction Class: One-Pot Multicomponent Reaction (MCR).[4]

Materials
  • Component 1: 5-Amino-3-methylpyrazole (1.0 mmol)

  • Component 2: 4-Chlorobenzaldehyde (1.0 mmol)

  • Component 3:

    
    -Aryl-
    
    
    -ketonitrile (1.0 mmol)
  • Solvent: Water (3 mL) – Leveraging the "on-water" effect and high dielectric loss tangent of water.

  • Catalyst: Sodium Acetate (10 mol%) or Catalyst-free.

Step-by-Step Methodology
  • Loading: Charge the MW vial with the aldehyde, aminopyrazole, and ketonitrile.

  • Solvent: Add water. The organic reagents may not fully dissolve; this is acceptable (suspension).

  • Irradiation:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds (to mix the suspension).

  • Mechanism:

    • Stage 1: Knoevenagel condensation between aldehyde and ketonitrile (fast).

    • Stage 2: Michael addition of the aminopyrazole to the intermediate.

    • Stage 3: Cyclization and aromatization.[5]

  • Work-up: Filter the solid directly from the aqueous media. Wash with Hexane/Et2O (1:1) to remove unreacted aldehyde.

Experimental Workflow & Logic

The following diagram details the decision matrix for optimizing these reactions.

WorkflowStartSelect α-Aryl-β-KetonitrileSolventCheckSolubility CheckStart->SolventCheckPath_AqAqueous Suspension(Green/Fast)SolventCheck->Path_Aq Insoluble?Path_EtOHEthanol Solution(Homogeneous)SolventCheck->Path_EtOH Soluble?MW_SetupMW Setup: 140°C, 10-15 minHigh StirringPath_Aq->MW_SetupPath_EtOH->MW_SetupCheck_TLCTLC/LCMS CheckMW_Setup->Check_TLCSuccessComplete Conversion-> Precipitate & FilterCheck_TLC->Success Product FormedIncompleteIncomplete?Check_TLC->Incomplete SM RemainingOptimizeIncrease Temp to 160°COr add Acid Cat.Incomplete->OptimizeOptimize->MW_Setup Retry

Figure 2: Optimization workflow for microwave-assisted synthesis.

Troubleshooting & Safety

  • Pressure Spikes: The rapid decomposition of hydrazine derivatives can generate

    
     gas.
    
    • Control: Always use vessels rated for 20+ bar. Set a pressure limit (e.g., 18 bar) to automatically cut magnetron power if exceeded.

  • Thermal Runaway:

    
    -Aryl-
    
    
    -ketonitriles are highly polar. In non-polar solvents (e.g., Toluene), they may act as "hotspots."
    • Correction: Always use a solvent with a high loss tangent (EtOH, Water, DMF) to ensure the solvent absorbs energy, not just the substrate.

  • Regioselectivity: In the pyrazole synthesis, the 5-amino isomer is favored kinetically under MW irradiation. Conventional heating sometimes yields mixtures of 3-amino and 5-amino isomers due to thermodynamic equilibration.

References

  • Mótyán, G., et al. (2020).[6] Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Applied Sciences. [Link]

  • Law, J., et al. (2019).[1][7] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE). [Link]

  • Kruithof, A., et al. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry. [Link]

  • Tu, S.J., et al. (2024).[8] Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • Watson, D., et al. (2014).

    
    -arylation to 
    
    
    -ketonitriles. Chemical Communications. [Link]

Troubleshooting & Optimization

Purification methods for oily beta-ketonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for Oily


-Ketonitrile Products
Content Type:  Technical Support Center (Troubleshooting & FAQs)
Audience:  Researchers, Process Chemists, and Drug Development Scientists

Technical Support: Purification of -Ketonitriles

Status: Active Severity: High (Product Isolation Failure) Tags: #OilingOut #Purification #Crystallization #Extraction #CopperChelation

The Core Problem: Why is my product an oil?


-ketonitriles (e.g., benzoylacetonitrile, 3-oxobutanenitrile) are notorious for "oiling out"—separating as a second liquid phase rather than crystallizing. This occurs due to three converging factors:
  • Keto-Enol Tautomerism: These compounds exist in equilibrium. Impurities often stabilize the liquid enol form or disrupt the crystal lattice of the keto form.

  • Melting Point Depression: Even minor impurities (unreacted esters, decarboxylated byproducts) can depress the melting point below room temperature.

  • Acidity (

    
    ):  The 
    
    
    
    -proton is significantly acidic. Presence of trace bases can generate enolates that act as surfactants or self-solubilizing agents, preventing lattice formation.

Method A: The Acid-Base "Switch" Extraction

Best for: Removing non-acidic impurities (starting esters, alcohols, neutral byproducts).

The Logic: Unlike standard organic workups, this method exploits the acidity of the


-proton. By converting the 

-ketonitrile into its water-soluble enolate, you can wash away non-acidic organic impurities, then regenerate the product.
Protocol:
  • Dissolution: Dissolve the crude oily mixture in a non-polar organic solvent (e.g., Diethyl Ether or Toluene). Avoid Ethyl Acetate or DCM if possible, as they can drag impurities into the aqueous phase.

  • Extraction (The "Switch"):

    • Extract the organic layer with cold 10% NaOH (aq) or saturated

      
      .
      
    • Observation: The product moves to the aqueous layer (as the sodium enolate).

    • CRITICAL: Keep the aqueous layer cold (

      
      ) to prevent hydrolysis of the nitrile group.
      
  • Wash: Wash the aqueous enolate solution twice with fresh ether/toluene. (Discard these organic washes; they contain the non-acidic impurities).

  • Regeneration:

    • Cool the aqueous phase to

      
      .
      
    • Slowly add cold 3M HCl dropwise with vigorous stirring until

      
      .
      
    • Result: The purified

      
      -ketonitrile should precipitate as a solid.
      

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Oil (in Ether/Toluene) Extract Extract with Cold 10% NaOH Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Enolate) PhaseSep->AqLayer Keep Wash Wash with Ether AqLayer->Wash Acidify Acidify (HCl) to pH 4 at 0°C Wash->Acidify Product Precipitated Pure Product Acidify->Product

Figure 1: Selective extraction workflow utilizing the pKa difference between product and neutral impurities.

Method B: The Copper(II) Chelation (The "Nuclear" Option)

Best for: Stubborn oils that refuse to crystallize or contain acidic impurities.

The Logic:


-ketonitriles act as bidentate ligands. They react with Copper(II) acetate to form neutral, square-planar complexes (

). These complexes are almost invariably crystalline solids , even when the free ligand is an oil. This allows you to filter off the complex, wash away everything else, and then release the pure ligand.
Protocol:
  • Complex Formation:

    • Dissolve crude oil in Methanol.

    • Add a saturated solution of Copper(II) Acetate (

      
      ).
      
    • Shake/stir vigorously. A gray-green or blue precipitate (the complex) should form immediately.

  • Isolation:

    • Filter the solid copper complex.

    • Wash thoroughly with cold water (removes salts) and then cold ethanol (removes organic impurities).

  • Decomposition:

    • Suspend the solid complex in fresh ether/ethyl acetate.

    • Shake with 10% Sulfuric Acid (

      
      ).
      
    • Mechanism:[1][2][3][4][5][6] The acid protonates the ligand, breaking the complex. The copper moves to the aqueous phase; the pure product moves to the organic phase.

  • Final Step: Dry the organic layer (

    
    ) and evaporate.
    

Visualization: Copper Chelation Cycle

CopperChelation Crude Crude Oil Complex Solid Copper Complex (CuL2) Crude->Complex + CuOAc Sat. Cu(OAc)2 CuOAc->Complex Filter Filter & Wash Complex->Filter Acid 10% H2SO4 Filter->Acid Decompose Pure Pure Product (Organic Phase) Acid->Pure

Figure 2: Chelation-purification cycle. Impurities do not form the complex and are washed away.

Method C: Crystallization Rescue Tactics

Best for: Products that are >80% pure but still oiling out.

The Logic: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[7] It happens when the limit of solubility is reached at a temperature above the melting point of the solid. You must force the system to cross the solubility curve below the melting point.

Solvent Systems Table
Solvent PairRatio (v/v)Notes
Ethanol / Water VariableClassic choice. Dissolve in hot EtOH, add water until turbid.
Toluene / Hexane 1:3 to 1:5Excellent for lipophilic

-ketonitriles.
DCM / Hexane 1:4Good for highly soluble compounds.
Isopropanol (IPA) SingleOften works better than EtOH for oil suppression.
Troubleshooting "Oiling Out" (The Re-Heat Technique):
  • If oil droplets appear upon cooling: STOP.

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the "Good Solvent" (e.g., Ethanol).

  • Allow to cool very slowly (wrap flask in foil/towel).

  • Why? Adding more solvent lowers the saturation temperature. You want the saturation point to drop below the melting point (Oiling Out Boundary) so crystals form instead of oil.

Troubleshooting FAQs

Q: I tried the Acid-Base extraction, but my yield is near zero. Where did it go?

  • A: You likely hydrolyzed the nitrile.

    
    -ketonitriles are sensitive to hot alkali (forming ketones via decarboxylation) or strong acid (forming amides).
    
    • Fix: Keep all extraction steps at

      
       . Do not leave the product in the basic aqueous phase for long periods.
      

Q: My product is solid but looks "tarry" or brown.

  • A: This is often due to oxidative polymerization of trace impurities.

    • Fix: Perform a "Charcoal Filtration." Dissolve in hot solvent, add activated carbon, filter hot through Celite, then recrystallize.

Q: Can I purify this on Silica Gel?

  • A: Yes, but

    
    -ketonitriles streak/tail badly on silica due to their acidity.
    
    • Fix: Add 0.5% to 1% Acetic Acid to your eluent. This suppresses the ionization of the enol on the silica surface, sharpening the spots.

Q: The Copper Complex formed, but it's a sticky goo, not a solid.

  • A: The crude was likely too impure or the solvent was too wet.

    • Fix: Decant the liquid, dissolve the "goo" in a minimum amount of DCM, and precipitate it by adding Hexane. Once solidified, proceed to the acid decomposition step.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

    
    -dicarbonyls and copper derivatives). 
    
  • US Patent 4728743A. Process for the production of 3-oxonitriles. Describes pH adjustment (pH 1.5) and recrystallization from methanol.

  • Benchchem. 3-Oxobutanenitrile Synthesis and Purification Protocols. Provides specific solvent data (Ethanol, EtOAc) and Claisen condensation workups.

  • LibreTexts Chemistry. Acidity of Alpha-Hydrogens. Explains the pKa (~9-11) basis for the acid-base extraction method.

  • Mettler Toledo. Oiling Out in Crystallization. Technical guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS).

Sources

Technical Support Center: Purification Protocols for p-Tolylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

p-Tolylacetonitrile is a common intermediate in the synthesis of pharmaceuticals (e.g., isoquinoline derivatives) and agrochemicals. Its removal is frequently complicated by its physical properties: it is a "borderline" solid with a melting point near room temperature and a high boiling point, often leading to co-elution or "oiling out" during purification.

Physicochemical Profile
PropertyValueImplications for Purification
CAS Number 2947-61-7Reference identifier.[1][2]
Boiling Point 242–244 °C (at 760 mmHg)Too high for atmospheric distillation; requires high vacuum.
Melting Point ~18 °COften exists as a supercooled liquid; complicates crystallization.
Solubility Insoluble in

; Soluble in EtOH,

,

Standard aqueous washes are ineffective.
Acidity (

)
~22 (DMSO)Too high to be removed by aqueous NaOH washes.

Diagnostic Workflow

Before selecting a method, assess the physical state of your target product relative to the p-tolylacetonitrile impurity.

PurificationStrategy Start Start: Reaction Mixture (Contains Product + p-Tolylacetonitrile) StateCheck Is your Target Product a Solid or Liquid? Start->StateCheck Solid Target is SOLID StateCheck->Solid Liquid Target is LIQUID StateCheck->Liquid Recryst Method A: Recrystallization (Solvent: MeOH or Hexane/EtOAc) Solid->Recryst Primary Choice BPCheck Is Product BP > 20°C different from Impurity (244°C)? Liquid->BPCheck Chrom Method C: Flash Chromatography (Gradient Optimization) Recryst->Chrom If fails (Oiling Out) Distill Method B: Vacuum Distillation (Kugelrohr or Fractional) BPCheck->Distill Yes (>20°C diff) BPCheck->Chrom No (<20°C diff)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product properties.

Protocol Module A: Vacuum Distillation (The Gold Standard)

Best For: Liquid products or low-melting solids with thermal stability. Mechanism: Exploits the high boiling point (244 °C) of the nitrile.

The Protocol
  • Setup: Use a Kugelrohr apparatus (for small scale <5g) or a short-path vacuum distillation setup.

  • Vacuum Requirement: You must achieve a vacuum of <1 mmHg (Torr) . At atmospheric pressure, the high temperature required (244 °C) will likely decompose your product.

  • Temperature Ramp:

    • At 0.5 mmHg, p-tolylacetonitrile boils at approximately 80–90 °C .

    • Heat the flask gradually. Collect the fraction distilling at this range.

  • Azeotropic Trick (Steam Distillation):

    • If your product is non-volatile and water-insoluble, p-tolylacetonitrile can be steam distilled.

    • Pass steam through the mixture; the nitrile will co-distill with the water (as a milky emulsion) while your heavy product remains in the flask.

Expert Insight: If using a Kugelrohr, the nitrile often freezes in the receiving bulb (MP 18 °C) if you use dry ice/acetone. Use plain ice water to keep it liquid for easier removal, or allow the bulb to warm up before detaching.

Protocol Module B: Recrystallization (Solid Products)

Best For: Solid products where the nitrile is a minor impurity (<20%). Mechanism: The nitrile remains in the mother liquor due to its low melting point.

The Protocol
  • Solvent Choice:

    • Methanol (MeOH): High solubility for the nitrile; variable for products.

    • Hexane/Ethyl Acetate: Standard non-polar/polar mix.

  • Procedure:

    • Dissolve the crude mixture in the minimum amount of hot solvent.

    • Cool slowly to room temperature.

    • Critical Step: If the mixture becomes cloudy but no crystals form (oiling out), seed the solution with a pure crystal of your product.

    • Cool further to 0 °C.

    • Filter.[2][3][4][5][6] The p-tolylacetonitrile will remain in the filtrate.

Troubleshooting "Oiling Out": Because p-tolylacetonitrile melts near room temperature, it acts as a solvent impurity that lowers the melting point of your mixture. If your product oils out, re-dissolve and add slightly more solvent, or switch to a system where the nitrile is highly soluble (e.g., pure methanol) to force it to stay in solution.

Protocol Module C: Flash Chromatography

Best For: Complex mixtures, heat-sensitive products, or when separation by BP/MP is impossible.

TLC Optimization

p-Tolylacetonitrile is moderately polar due to the cyano group but lipophilic due to the tolyl ring.

  • Rf Value: Typically 0.4–0.5 in 10% EtOAc/Hexane (varies by silica activity).

  • Visualization: UV active (254 nm). Stains dark with KMnO4 (oxidation of benzylic position).

Separation Strategy
  • Standard Phase: Use a gradient starting at 100% Hexane

    
     10% EtOAc/Hexane. The nitrile usually elutes early compared to amines or alcohols.
    
  • Co-elution Issues: If the nitrile co-elutes with your product:

    • Switch Solvent: Change to Dichloromethane (DCM) / Hexane . The different selectivity of DCM (polarizability) often separates aromatic nitriles from other aromatics better than EtOAc.

    • Reverse Phase (C18): If available, C18 silica is highly effective. The methyl group on the tolyl ring interacts strongly with the C18 chains, often increasing retention relative to more polar products.

Frequently Asked Questions (FAQ)

Q1: Can I wash p-tolylacetonitrile out with acid or base? A: No. This is a common misconception.

  • Acid Wash (HCl): The nitrile nitrogen is very weakly basic (

    
    ). It will not protonate or dissolve in dilute aqueous acid.
    
  • Base Wash (NaOH): The

    
    -protons are acidic (
    
    
    
    ), but aqueous hydroxide is not strong enough to deprotonate it significantly to form the water-soluble anion. You would need a base like LDA or NaH in anhydrous conditions, which is not a purification method.

Q2: I see a liquid freezing in my rotavap condenser. Is that my product? A: If your bath is <20 °C, it is likely the p-tolylacetonitrile. Its melting point is 18 °C. If you use a dry ice condenser, it will solidify as a white crust. This is actually a good way to remove bulk amounts: let it sublime/distill into the rotavap trap.

Q3: Is this compound toxic? A: Yes. Like many benzyl cyanides, it can release cyanide ions upon metabolic or chemical hydrolysis. Handle in a fume hood and treat waste streams as cyanide-contaminated (pH > 10 to prevent HCN gas formation).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76280, (p-Tolyl)acetonitrile. Retrieved from [Link]

  • Organic Syntheses. (1922). Benzyl Cyanide (General procedure applicable to analogs). Org. Synth. 1922, 2,[7] 9. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Controlling O- vs. C-Alkylation of β-Ketonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of β-ketonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective alkylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired C- or O-alkylated products with high selectivity.

Introduction: The Ambident Nucleophile Challenge

β-Ketonitriles, upon deprotonation, form enolates that are ambident nucleophiles, meaning they can react with electrophiles at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[1][2][3] The competition between these two pathways is a common challenge in synthetic chemistry.[4] Controlling this regioselectivity is crucial for the successful synthesis of target molecules. This guide will equip you with the knowledge to manipulate reaction conditions to favor your desired outcome.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C- and O-alkylated products?

The formation of a product mixture is the most common issue and arises from the dual reactivity of the enolate ion.[1][4] Several factors simultaneously influence the reaction pathway, including the nature of the electrophile, the solvent, the metal counter-ion, and the temperature.[1][5][6] Understanding how each of these variables impacts the reaction is key to shifting the equilibrium towards a single product.

Q2: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it apply here?

The HSAB principle is a powerful qualitative concept for predicting the outcome of these reactions.[7][8][9][10] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[7][8][9]

  • Enolate Nucleophiles : The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" center.[2]

  • Electrophiles (Acids) : Electrophiles can also be classified as hard or soft. For example, a highly charged, non-polarizable electrophile like a trialkylsilyl halide (R₃SiCl) is considered hard.[2] A more polarizable electrophile with a less localized positive charge, like an alkyl iodide (R-I), is considered soft.[1]

By matching the hardness or softness of your electrophile to the desired reaction site on the enolate, you can significantly influence the regioselectivity.

Q3: Does the choice of base matter beyond deprotonation?

Absolutely. While the primary role of the base is to generate the enolate, its properties can influence the reaction's outcome. The choice of base affects:

  • Counter-ion : Using a lithium base like lithium diisopropylamide (LDA) will result in a lithium enolate, whereas sodium hydride (NaH) will produce a sodium enolate.[1][11] The nature of this counter-ion has a profound effect on the C/O alkylation ratio.

  • Kinetic vs. Thermodynamic Control : Strong, bulky, non-nucleophilic bases like LDA favor the rapid, irreversible formation of the kinetic enolate at low temperatures.[5][11][12][13] Weaker bases or higher temperatures can allow for equilibration to the more stable thermodynamic enolate.[5][12][13][14]

Troubleshooting Guides

Problem 1: Low Yield of the Desired C-Alkylated Product

If you are observing low yields of your C-alkylated product, it is likely that O-alkylation is the dominant competing reaction, or that other side reactions are occurring.

G start Low C-Alkylation Yield q1 Is O-Alkylation the major byproduct? start->q1 sol1 Employ 'Softer' Reaction Conditions q1->sol1 Yes q2 Are other side reactions observed? (e.g., polyalkylation, decomposition) q1->q2 No sol2 Optimize Base and Counter-ion sol1->sol2 sol3 Consider Steric Hindrance sol2->sol3 sol4 Refine Stoichiometry and Addition q2->sol4 Yes sol5 Lower Reaction Temperature sol4->sol5

Caption: Step-wise strategy to increase the C-alkylation ratio.

Solutions & Explanations:

  • Hard vs. Soft Electrophiles : If you are using a hard electrophile (e.g., alkyl sulfates, tosylates), switch to a softer one like an alkyl iodide. [1][13][15][16][17]* Counter-ion and Solvent Effects : As detailed in the previous section, the combination of a lithium counter-ion in a solvent like THF is a standard starting point for promoting C-alkylation. [1][18]* Temperature Control : Lower reaction temperatures (e.g., -78 °C) often favor the kinetic product, which for many systems is the C-alkylated product. [1][5]This is because the transition state leading to the C-alkylated product may have a lower activation energy.

  • Chelation Control : In some cases, the addition of chelating agents can help to create a more rigid structure around the metal counter-ion, further blocking the oxygen site and directing the electrophile to the carbon. [19][20]

Data Summary: Influence of Reaction Parameters on C- vs. O-Alkylation
ParameterCondition Favoring C-AlkylationCondition Favoring O-AlkylationRationale
Electrophile Soft (e.g., R-I, R-Br) [1]Hard (e.g., R-OTs, R₂SO₄, R₃SiCl) [1][2]HSAB Principle: Soft-soft and hard-hard interactions are favored. [7]
Counter-ion Small, coordinating (Li⁺) [21]Large, non-coordinating (K⁺, Cs⁺) [22]Li⁺ associates strongly with the oxygen, blocking it. [23]Larger ions create a "freer" enolate.
Solvent Non-polar aprotic (THF, Dioxane) [1][24]Polar aprotic (DMSO, HMPA) [1][24]Polar solvents solvate the cation, increasing oxygen's nucleophilicity. [25]
Temperature Low (-78 °C) [1][5]HighOften favors the kinetic product (C-alkylation). [12]
Leaving Group Good SN2 leaving groups (I⁻, Br⁻) [1]Very good leaving groups (Tosylates)Influences the "hardness" of the electrophile.

Experimental Protocols

Protocol 1: General Procedure for Maximizing C-Alkylation

This protocol is a starting point and may require optimization for your specific substrate and electrophile.

Objective : To achieve selective C-alkylation of a β-ketonitrile.

Materials :

  • β-Ketonitrile

  • Anhydrous, aprotic solvent (e.g., THF)

  • Strong, non-nucleophilic base (e.g., LDA, freshly prepared or as a solution)

  • Alkyl halide (preferably iodide or bromide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure :

  • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Enolate Formation : a. Dissolve the β-ketonitrile (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. d. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation : a. Add the alkyl halide (1.1 eq) dropwise to the cold enolate solution. b. Maintain the temperature at -78 °C and stir for the appropriate time (this requires optimization, typically 1-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup : a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to isolate the C-alkylated product.

Workflow for C-Alkylation Protocol

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Purification a Dissolve β-Ketonitrile in THF b Cool to -78 °C a->b c Add LDA dropwise b->c d Stir for 30-60 min at -78 °C c->d e Add Alkyl Halide at -78 °C d->e f Stir for 1-4 hours e->f g Monitor by TLC f->g h Quench with aq. NH₄Cl g->h i Warm to RT and Extract h->i j Dry and Concentrate i->j k Purify by Chromatography j->k

Caption: Step-by-step workflow for the C-alkylation protocol.

References

  • Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. (2025, September 15).
  • ENOLATES - eGyanKosh.
  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
  • Chapter 1: Enolate Alkylations.
  • Video: Regioselective Formation of Enolates - JoVE. (2023, April 30).
  • Regioselectivity in Enolate Anion Formation and Reaction.
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12).
  • 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning.
  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2024, July 30).
  • Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4).
  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
  • Alkylation of enolates.
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 13).
  • III Enolate Chemistry.
  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. (2016, March 24).
  • 22.6: Reactivity of Enolate Ions - Chemistry LibreTexts. (2023, January 29).
  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction.
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild.
  • Hard-Soft Acid-Base Theory.
  • Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU.
  • HARD AND SOFT ACIDS AND BASES (HSAB).
  • Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides - AIP Publishing.
  • Hard and Soft Acids and Bases (HSAB) Theory.
  • Chelation control of enolate geometry. Acyclic diastereoselection via the enolate Claisen rearrangement | The Journal of Organic Chemistry - ACS Publications.
  • 4.2: Hard and Soft Acids and Bases - Chemistry LibreTexts. (2021, August 13).
  • Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives - MDPI. (2004, November 30).
  • Protonation, Alkylation, Arylation, and Vinylation of Enolates.
  • Diastereoselectivity in enolate alkylation reactions - Chemistry Stack Exchange. (2024, November 1).
  • Chemistry of Enolates - C vs O Alkylation | Articles - PharmaXChange.info. (2011, February 25).
  • (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2025, August 7).
  • Lecture 4 Enolates in Synthesis.
  • Steric hindrance - Theory pages - Labster.
  • Alkylation of β-dicarbonyl compounds.
  • Steric Hindrance | Organic Chemistry - YouTube. (2024, October 21).
  • Steric effects - Wikipedia.

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Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of p-Tolyl Acetoacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise structural elucidation of novel compounds is paramount. For professionals in drug discovery and development, understanding the intricate fragmentation patterns of molecules under mass spectrometry is not merely an academic exercise; it is a critical step in confirming identity, purity, and metabolic fate. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of p-tolyl acetoacetonitrile, a bifunctional molecule featuring both a ketone and a nitrile group. We will dissect the expected fragmentation pathways, compare the utility of mass spectrometry with other spectroscopic techniques, and provide a detailed protocol for its analysis.

The Structural Enigma: Unveiling p-Tolyl Acetoacetonitrile

p-Tolyl acetoacetonitrile, with the molecular formula C₁₁H₁₁NO, presents a unique fragmentation challenge due to the interplay of its aromatic ring, keto group, and nitrile functionality. Its structure consists of a p-tolyl group (a toluene molecule substituted at the para position) attached to an acetoacetonitrile backbone. The presence of both a carbonyl and a cyano group introduces multiple potential sites for charge localization and subsequent fragmentation, leading to a complex and informative mass spectrum.

Predicting the Fragmentation Cascade: A Mechanistic Approach

Key Fragmentation Pathways:
  • α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This is a common fragmentation pathway for ketones.[1][2] Loss of the methyl group (•CH₃) would result in a resonance-stabilized acylium ion at m/z 158 . Alternatively, cleavage of the bond between the carbonyl carbon and the methylene group would lead to the formation of the p-toluoyl cation at m/z 119 and a neutral cyanomethyl radical (•CH₂CN). The p-toluoyl cation is expected to be a prominent peak due to its stability.

  • Benzylic Cleavage: The bond between the methylene group and the tolyl group is a benzylic position. Cleavage at this site would result in the formation of a stable tropylium ion or a benzyl cation, both at m/z 91 .[3] This is a very common and characteristic fragmentation for compounds containing a benzyl or tolyl moiety. The other fragment would be the acetoacetonitrile radical.

  • Loss of Neutral Molecules:

    • Loss of CO: The acylium ion at m/z 119 could further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the tolyl cation at m/z 91 .

    • Loss of HCN: A common fragmentation for nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule.[4] This would lead to a fragment at m/z 146 .

    • Loss of Ketene (CH₂=C=O): Cleavage of the bond between the carbonyl group and the methylene group, followed by a hydrogen rearrangement, could lead to the expulsion of a neutral ketene molecule, resulting in a fragment ion corresponding to p-methylbenzonitrile at m/z 117 .

  • McLafferty Rearrangement: For a classical McLafferty rearrangement to occur, a γ-hydrogen must be available for transfer to the carbonyl oxygen.[5][6][7] In the keto-form of p-tolyl acetoacetonitrile, there are no γ-hydrogens relative to the carbonyl group. However, the molecule can exist in its enol tautomeric form, which would make a rearrangement possible, although likely not a dominant pathway.

The following diagram illustrates the predicted major fragmentation pathways of p-tolyl acetoacetonitrile.

Fragmentation M p-Tolyl Acetoacetonitrile (M⁺˙) m/z 173 frag158 [M - CH₃]⁺ m/z 158 M->frag158 - •CH₃ (α-cleavage) frag119 [p-Tolyl-C≡O]⁺ m/z 119 M->frag119 - •CH₂CN (α-cleavage) frag91 [C₇H₇]⁺ (Tropylium/Benzyl ion) m/z 91 M->frag91 - •CH(CN)COCH₃ (Benzylic cleavage) frag146 [M - HCN]⁺˙ m/z 146 M->frag146 - HCN frag117 [p-Tolyl-C≡N]⁺˙ m/z 117 M->frag117 - CH₂=C=O frag119->frag91 - CO

Caption: Predicted EI-MS fragmentation of p-tolyl acetoacetonitrile.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires a multi-technique approach.[8][9]

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample requirement, provides structural information through fragmentation.[10]Isomers can be difficult to distinguish, provides limited information on stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[11]Provides unambiguous structural determination, non-destructive.[12]Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation.[13]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C≡N, aromatic C-H).[14]Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.[15]High resolution and sensitivity for quantitative analysis, can be coupled with MS (LC-MS).[16]Does not provide direct structural information on its own.
  • MS is unparalleled for determining the molecular weight and obtaining a structural fingerprint through fragmentation.

  • NMR is the gold standard for determining the precise connectivity and stereochemistry of a molecule.

  • IR is a rapid and simple method for identifying the presence of key functional groups.

  • HPLC is essential for assessing purity and for quantitative analysis, especially when dealing with complex mixtures.

For the unambiguous identification of p-tolyl acetoacetonitrile, a combination of these techniques would be ideal. Mass spectrometry would confirm the molecular weight and provide key structural motifs through its fragmentation pattern. NMR would elucidate the exact arrangement of protons and carbons, confirming the para-substitution on the tolyl ring and the structure of the acetoacetonitrile side chain. IR spectroscopy would quickly confirm the presence of the ketone and nitrile functional groups.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of p-tolyl acetoacetonitrile using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:
  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of p-tolyl acetoacetonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40 - 400

    • Scan Speed: 2 scans/second

Data Analysis Workflow:

DataAnalysis cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation Acquisition GC-MS Data Acquisition TIC Total Ion Chromatogram (TIC) Analysis Acquisition->TIC Peak_Integration Peak Integration & Background Subtraction TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Molecular_Ion Identify Molecular Ion (M⁺˙) Mass_Spectrum->Molecular_Ion Fragmentation_Analysis Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Library_Search Compare with Spectral Libraries Fragmentation_Analysis->Library_Search Structure_Confirmation Confirm Structure Library_Search->Structure_Confirmation

Caption: Workflow for GC-MS data analysis and interpretation.

Conclusion

The predicted mass spectrometry fragmentation pattern of p-tolyl acetoacetonitrile offers a rich tapestry of information, revealing characteristic cleavages that are diagnostic of its constituent functional groups. While mass spectrometry is a powerful tool for initial identification and structural confirmation, a comprehensive understanding of such a molecule is best achieved through a synergistic approach, integrating data from NMR and IR spectroscopy. This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical considerations for the structural elucidation of this and similar bifunctional compounds, ultimately empowering more confident and efficient drug development endeavors.

References

  • Hathaway, B. A. (2005). Organic chemistry the easy way. Barron's Educational Series.[2]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[5]

  • Nicholson, A. J. C. (1954). The photochemical decomposition of the aliphatic methyl ketones. Transactions of the Faraday Society, 50, 1067–1073.[5]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, E., & Dent, G. (2019). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Kemp, W. (2005). Organic Spectroscopy. Palgrave Macmillan.

Sources

A Senior Application Scientist's Guide to TLC Visualization of β-Ketonitriles: A Comparative Analysis of Staining Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress, assessing purity, and optimizing separation conditions. The visualization of separated compounds on a TLC plate is a critical step, especially for molecules like β-ketonitriles which may lack a strong UV chromophore. This guide provides an in-depth comparison of common TLC visualization stains applicable to β-ketonitriles, grounded in chemical principles and practical laboratory considerations. While direct comparative studies on β-ketonitriles are not abundant in the literature, this guide extrapolates from the known reactivity of the constituent functional groups—the ketone and the nitrile—to provide a scientifically sound basis for stain selection.

The Challenge of Visualizing β-Ketonitriles

β-Ketonitriles are valuable synthetic intermediates characterized by a ketone and a nitrile group separated by a methylene. A key feature of their structure is the presence of an acidic α-hydrogen on the methylene carbon, flanked by two electron-withdrawing groups. This structural motif dictates their reactivity and, consequently, their interaction with various TLC stains. While some β-ketonitriles may be UV-active, depending on the rest of the molecular structure, many are not, necessitating the use of chemical staining reagents.

Comparative Analysis of TLC Stains for β-Ketonitrile Visualization

This guide focuses on three classes of stains anticipated to be effective for visualizing β-ketonitriles: potassium permanganate, vanillin-based stains, and ceric ammonium molybdate (CAM) stains.

Potassium Permanganate (KMnO₄) Stain: The Oxidative Workhorse

Principle and Mechanism: The potassium permanganate stain is a highly effective, general-purpose oxidative stain. The permanganate ion (MnO₄⁻), which is intensely purple, acts as a strong oxidizing agent. It reacts with any compound on the TLC plate that is susceptible to oxidation.[1][2] Upon reaction, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, resulting in a yellow-brown spot on a purple or pink background.[3] For β-ketonitriles, the likely sites of oxidation are the enolizable ketone and the activated C-H bonds of the methylene group alpha to the nitrile.[4] Ketones are known to be oxidized by permanganate, and the presence of the adjacent nitrile group further activates the methylene position.[5][6][7]

Expected Performance with β-Ketonitriles: This stain is expected to be highly sensitive for β-ketonitriles due to their susceptibility to oxidation. It is a "universal" stain, meaning it will likely visualize a wide range of starting materials, intermediates, and byproducts, which can be both an advantage and a disadvantage depending on the desired selectivity.

dot

cluster_0 TLC Plate Preparation & Development cluster_1 Staining Procedure Spot Spot β-Ketonitrile Solution Develop Develop in Solvent Chamber Spot->Develop Dry Dry the TLC Plate Develop->Dry Dip Dip Plate in KMnO₄ Stain Dry->Dip Heat Gentle Heating (Optional) Dip->Heat Visualize Visualize Yellow-Brown Spots Heat->Visualize

Caption: General workflow for TLC analysis using a dip stain.

Vanillin Stain: The Electrophilic Aromatic Aldehyde

Principle and Mechanism: The vanillin stain is another popular general-purpose reagent that produces a wide range of colors for different compounds.[8] The visualization mechanism is based on the acid-catalyzed reaction of vanillin, an electron-rich aromatic aldehyde, with nucleophilic compounds on the TLC plate.[9] For β-ketonitriles, the key reaction is an aldol-type condensation between the enol or enolate form of the β-ketonitrile and the aldehyde group of vanillin. The acidic conditions of the stain promote the enolization of the β-ketonitrile. The resulting condensation product, after dehydration upon heating, is a highly conjugated system that is colored.[9]

Expected Performance with β-Ketonitriles: The presence of the ketone functionality, which can enolize, makes β-ketonitriles good candidates for visualization with vanillin stain. The color of the resulting spot can sometimes provide clues about the structure of the analyte, although this is not always a reliable diagnostic tool. This stain is generally less sensitive than potassium permanganate but can offer better differentiation between certain classes of compounds.[10]

dot

Proposed Vanillin Staining Mechanism for β-Ketonitriles BetaKetonitrile β-Ketonitrile Enol Enol Form BetaKetonitrile->Enol Acid-Catalyzed Tautomerization AldolAdduct Aldol Adduct Enol->AldolAdduct Nucleophilic Attack Vanillin Vanillin (in Acid) Vanillin->AldolAdduct ColoredProduct Colored Conjugated Product AldolAdduct->ColoredProduct Dehydration (Heat)

Caption: Simplified mechanism of vanillin staining with a β-ketonitrile.

Ceric Ammonium Molybdate (CAM) Stain: The Powerful Oxidant Mixture

Principle and Mechanism: Ceric ammonium molybdate (CAM) stain, also known as Hanessian's stain, is a highly sensitive, universal staining reagent.[11][12] It is a potent oxidizing agent, with the active species being Ce(IV) and Mo(VI) in a strong acid medium. The stain reacts with a wide variety of organic compounds, which act as reducing agents. In this process, the cerium (IV) is reduced to cerium (III), and the molybdenum (VI) is reduced to lower oxidation states, such as Mo(V) or Mo(IV), which are intensely colored (typically blue or green).[3] Given its high oxidizing potential, CAM stain is expected to readily react with β-ketonitriles. Notably, Hanessian's stain has been reported by chemists to be effective for visualizing nitriles and amides, which are often difficult to stain with other reagents.[8]

Expected Performance with β-Ketonitriles: CAM stain is anticipated to be one of the most sensitive methods for visualizing β-ketonitriles, capable of detecting even trace amounts.[13] It generally produces dark blue spots on a light blue or greenish background upon heating.[12] While it is a universal stain, its high sensitivity makes it particularly valuable for detecting weakly reactive compounds or those present in low concentrations.

Summary of Performance Characteristics

StainPrinciple of DetectionPreparation ComplexitySensitivitySelectivityColor of SpotsStability of Stain
Potassium Permanganate OxidationLowHighLow (General)Yellow-brown on purple/pinkModerate
Vanillin Aldol CondensationLowModerateModerateVariable (often colored)Good (when stored properly)
Ceric Ammonium Molybdate (CAM) OxidationModerateVery HighLow (Universal)Dark blue on light blue/greenGood (light-sensitive)

Experimental Protocols

Safety Precaution: Always prepare and use these stains in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The stains are corrosive and/or toxic.

Preparation of Potassium Permanganate Stain[14]
  • Reagents:

    • Potassium permanganate (KMnO₄): 3 g

    • Potassium carbonate (K₂CO₃): 20 g

    • 5% Sodium hydroxide (NaOH) solution: 5 mL

    • Distilled water: 300 mL

  • Procedure:

    • Dissolve the potassium carbonate in the distilled water in a suitable container.

    • Add the potassium permanganate and stir until it is completely dissolved.

    • Add the 5% sodium hydroxide solution and mix thoroughly.

    • Store the stain in a well-sealed, dark bottle.

Preparation of Vanillin Stain[9][10]
  • Reagents:

    • Vanillin: 15 g

    • Ethanol (95% or absolute): 250 mL

    • Concentrated sulfuric acid (H₂SO₄): 2.5 mL

  • Procedure:

    • Dissolve the vanillin in the ethanol in a flask or beaker.

    • Carefully and slowly add the concentrated sulfuric acid to the solution with stirring. The addition is exothermic.

    • Store the stain in a dark bottle, wrapped in aluminum foil, in a cool place. The stain is light-sensitive.[9]

Preparation of Ceric Ammonium Molybdate (CAM) Stain (Hanessian's Stain)[11][12]
  • Reagents:

    • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O): 12 g

    • Ceric ammonium sulfate (Ce(NH₄)₄(SO₄)₄·2H₂O): 0.5 g

    • Concentrated sulfuric acid (H₂SO₄): 15 mL

    • Distilled water: 235 mL

  • Procedure:

    • In a flask, add the ammonium molybdate and ceric ammonium sulfate to the distilled water.

    • Carefully and slowly add the concentrated sulfuric acid with constant stirring. The solution may require gentle warming to fully dissolve the solids.

    • Allow the solution to cool to room temperature.

    • Store the stain in a bottle wrapped in aluminum foil, as it can be light-sensitive.[11]

General Staining Procedure
  • After developing the TLC plate, allow the solvent to completely evaporate.

  • Using tweezers, briefly dip the TLC plate into the chosen staining solution, ensuring the area of the chromatogram is fully immersed.

  • Quickly remove the plate and let any excess stain drip off.

  • Wipe the back of the TLC plate with a paper towel.

  • Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can cause the entire plate to darken. The required heating time and intensity will vary depending on the stain and the analyte.

  • Circle the spots with a pencil immediately after visualization, as the colors may fade over time.

Conclusion and Recommendations

For the routine and sensitive detection of β-ketonitriles, Ceric Ammonium Molybdate (CAM) stain is highly recommended due to its universal nature and high sensitivity, with anecdotal evidence suggesting its effectiveness for nitrile-containing compounds. Potassium permanganate stain is a readily prepared and cost-effective alternative that is also expected to provide excellent sensitivity. Vanillin stain offers a different detection mechanism and may provide complementary information, potentially with some degree of color differentiation.

The choice of stain will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the nature of other functional groups present in the molecules of interest. It is always good practice to screen a few different stains when working with a new class of compounds to determine the most effective visualization method for your specific application.

References

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]

  • Jaky, M., & Szammer, J. (2000). Kinetics and mechanism of the oxidation of ketones with permanganate ions. Journal of the Chemical Society, Perkin Transactions 2, (10), 2053-2058.
  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • BenchFly. (n.d.). Ceric Ammonium Molybdate (CAM) Stain. Retrieved from [Link]

  • Reddit. (2014, January 11). Appropriate stain for 4-bromobutyronitrile? [r/chemistry]. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Curly Arrow. (2006, November 28). Let's talk about TLCs Part 2 - Hanessian's Stain. [Link]

  • Jaky, M. (2000). Kinetics and mechanism of the oxidation of ketones with permanganate ions. Journal of the Chemical Society, Perkin Transactions 2, (10), 2053-2058.
  • University of Toronto, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Hans J. Reich. (n.d.). TLC Stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

  • McMurry, J. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. [Link]

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Safety Operating Guide

2-(4-Methylphenyl)-3-oxobutanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal Protocol: 2-(4-Methylphenyl)-3-oxobutanenitrile [1]

Executive Summary: The "Zero-Ambiguity" Directive

Immediate Action Required: Treat 2-(4-Methylphenyl)-3-oxobutanenitrile as a High-Hazard Organic Nitrile .[1] Critical Prohibition: NEVER mix this waste stream with acidic aqueous solutions or strong oxidizers.[1] Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

This guide supersedes generic "organic waste" protocols. As a beta-ketonitrile, this compound possesses a unique tautomeric reactivity that renders it susceptible to hydrolysis and polymerization.[1] The procedures below are designed to neutralize these latent risks before the waste ever leaves your bench.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

This compound is not merely a "solvent" or "solid waste."[1][2][3][4][5][6] It is a functionalized beta-ketonitrile , meaning it contains both a nitrile (-CN) and a ketone (-C=O) group separated by a single carbon (alpha-carbon).[1]

Parameter Technical Specification Operational Implication
Chemical Structure Beta-ketonitrile with p-tolyl substituentThe alpha-proton is highly acidic (pKa ~9-11).[1] It readily forms enolates in basic conditions.[1]
Primary Hazard Acute Toxicity / Irritant Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.
Latent Hazard Cyanide Potential While stable under neutral conditions, acidic hydrolysis can theoretically liberate Hydrogen Cyanide (HCN) gas.
Reactivity Tautomerization Can polymerize or react violently with strong oxidizers or reducing agents.[1]
EPA Waste Code Not Listed (P/U List) Defaults to D001 (Ignitable) or D003 (Reactive) depending on formulation.[1] Treat as Hazardous Organic .

Pre-Disposal Stabilization (The "Self-Validating" System)

A self-validating system ensures that errors are caught before the container is closed.[1]

Step 1: The pH Check (Crucial)

Before adding this compound to any waste container, you must validate the pH of the existing waste stream.

  • The Rule: The receiving container must be Neutral (pH 6-8) or slightly Alkaline (pH 8-10) .[1]

  • The Risk: Adding nitriles to a waste container with pH < 4 (Acidic) creates a "time-bomb" scenario for HCN generation.[1]

Step 2: Solvent Compatibility

Ensure the waste solvent matrix is compatible.[1]

  • Compatible: Methanol, Ethanol, Ethyl Acetate, Dichloromethane (DCM), Toluene.

  • Incompatible: Concentrated Sulfuric Acid, Nitric Acid, Peroxides, Aqueous Acids.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound/Powder)
  • Containment: Place the solid material into a clear, wide-mouth glass jar or High-Density Polyethylene (HDPE) container.

  • Double-Bagging: Seal the primary container, then place it inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Apply a hazardous waste label.

    • Mandatory Text: "TOXIC SOLID - ORGANIC NITRILE - DO NOT ACIDIFY."[1]

  • Segregation: Store in the "Solid Toxic" satellite accumulation area, physically separated from acidic solids.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Quenching (If Reactive): If the mixture contains residual reagents (e.g., thionyl chloride, strong bases), quench carefully before declaring it waste.

  • Consolidation: Pour into a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy (depending on co-solvents).

    • Checkpoint: Verify the carboy is NOT designated for "Acid Waste."[1]

  • Labeling: List all constituents.

    • Mandatory Text: "CONTAINS BETA-KETONITRILE.[1] PH NEUTRAL."

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific waste stream to prevent incompatibility accidents.

WasteDisposal Start Waste Generation: 2-(4-Methylphenyl)-3-oxobutanenitrile FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid SolidPack Double Bag in HDPE/Glass Label: 'TOXIC SOLID' Solid->SolidPack SolventCheck Check Solvent Matrix Liquid->SolventCheck Final Hand-off to EHS/Contractor (Incineration) SolidPack->Final Acidic Acidic Matrix (pH < 5) SolventCheck->Acidic Danger Neutral Neutral/Basic Matrix SolventCheck->Neutral Safe Neutralize NEUTRALIZE FIRST (Add NaHCO3 to pH 7) Acidic->Neutralize Combine Consolidate in Organic Waste Carboy Label: 'Contains Nitriles' Neutral->Combine Neutralize->Combine Combine->Final

Caption: Decision matrix for segregating beta-ketonitrile waste. Note the critical neutralization step for acidic matrices to prevent HCN evolution.

Emergency Contingencies

In the event of a spill or exposure, the "beta-keto" nature of the compound dictates specific responses.[1]

Event Immediate Action Scientific Rationale
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into a bag.Prevents inhalation of toxic dust.[1][7]
Spill (Liquid) Absorb with Vermiculite or Sand .[1] Do NOT use sawdust.[1]Sawdust is combustible; nitriles can be flammable.[1] Inert absorbents prevent reaction.[1]
Skin Contact Wash with soap and water for 15 min.[1] Do not use bleach. Bleach (Hypochlorite) can react with certain organics to form toxic chloramines or cyanogen chloride.
Inhalation Move to fresh air.[1][3][4][7][8] If breathing is labored, seek medical aid immediately.Nitriles can cause respiratory distress similar to cyanides but with a delayed onset.[1]

References

  • PubChem. 2-(4-Methylphenyl)-3-oxobutanenitrile Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link]

  • Princeton University EHS. Waste Removal and Management: Chemical Incompatibility Guide. Available at: [Link]

Sources

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